molecular formula C9H11BrO3S B8260406 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene

Cat. No.: B8260406
M. Wt: 279.15 g/mol
InChI Key: YXKNZVOMPQWROS-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene is an organic compound with the molecular formula C9H11BrO3S. It is a derivative of benzene, substituted with a bromine atom, an ethylsulfonyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene can be achieved through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)-2-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol can be used to replace the bromine atom with a methoxy group.

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid can oxidize the ethylsulfonyl group to a sulfone.

    Reduction: Lithium aluminum hydride (LiAlH4) can reduce the ethylsulfonyl group to a sulfide.

Major Products

    Substitution: 1-Methoxy-4-(ethylsulfonyl)-2-methoxybenzene.

    Oxidation: this compound sulfone.

    Reduction: 1-Bromo-4-(ethylsulfanyl)-2-methoxybenzene.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The ethylsulfonyl group can undergo redox reactions, altering the compound’s reactivity and interaction with other molecules. The methoxy group can influence the compound’s electronic properties, affecting its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Similar structure but lacks the methoxy group.

    1-Bromo-4-(ethylsulfonyl)benzene: Similar structure but lacks the methoxy group.

    1-Bromo-4-(methylsulfonyl)-2-methoxybenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene is unique due to the presence of both the ethylsulfonyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

1-bromo-4-ethylsulfonyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-3-14(11,12)7-4-5-8(10)9(6-7)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNZVOMPQWROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a sealed vessel 1-bromo-4-(ethylsulfonyl)-2-fluorobenzene (Preparation 19, 34.89 g, 0.131 mol) was dissolved in MeOH (400 mL) and sodium methoxide (35.3 g, 0.653 mol) was added. The reaction was heated at 100° C. for 12 hours and then allowed to cool to room temperature. The reaction mixture was diluted with water (750 mL) and the aqueous layer was extracted with CH2Cl2 (2×250 mL). The combined organic layers were washed with brine (300 mL), dried over Na2SO4, filtered and reduced to dryness to give a solid. The crude was purified by silica gel column chromatography eluting with cyclo-hexane/EtOAc gradient from 95/5 to 8/2 to afford the title compound as colourless solid in 75% yield, 27.32 g.
Quantity
34.89 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
35.3 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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